(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone
Description
Historical Evolution of Pyrrole Chemistry in Academic Research
Pyrrole chemistry traces its origins to the mid-19th century, with the isolation of pyrrole itself by F. F. Runge in 1834 through the distillation of coal tar. Early studies focused on its aromatic character, distinct from benzene due to nitrogen’s electron-donating effects, which confer unique reactivity patterns. The discovery of pyrrole’s role in biologically critical macrocycles—such as heme, chlorophyll, and vitamin B~12~—spurred interest in its derivatives. By the early 20th century, synthetic methods like the Paal-Knorr synthesis enabled the systematic exploration of substituted pyrroles, laying the groundwork for modern heterocyclic chemistry.
The advent of multicomponent reactions (MCRs) in the late 20th century revolutionized pyrrole synthesis. For instance, Ambethkar’s five-component coupling of acetophenone, dimethylformamide-dimethylacetal, amines, arylglyoxals, and malononitrile demonstrated the efficiency of MCRs in producing polysubstituted pyrroles. Concurrently, green chemistry principles catalyzed innovations such as solvent-free mechanochemical synthesis and microwave-assisted protocols, reducing reaction times from hours to minutes. These advancements expanded the structural diversity of pyrrole derivatives, enabling precise control over electronic and steric properties for tailored applications.
Significance of (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone in Contemporary Research
This derivative exemplifies the strategic integration of substituents to modulate biological activity and physicochemical properties. The 4-bromophenyl group enhances electrophilic aromatic substitution reactivity, while the 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, creating a push-pull electronic system. Such design principles are critical in drug discovery, where pyrrole derivatives exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Recent studies highlight its potential as a dual COX-2/LOX inhibitor, leveraging pyrrole’s planar structure for active-site interactions. Computational modeling reveals that the bromine atom’s polarizability and the methoxy groups’ hydrogen-bonding capacity synergistically enhance binding affinity. Additionally, the compound’s conjugated π-system suggests applicability in organic electronics, where pyrrole derivatives serve as charge-transport materials in OLEDs and photovoltaic cells.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Role in Bioactivity/Applications |
|---|---|
| 4-Bromophenyl group | Enhances electrophilicity and binding |
| 3,4-Dimethoxyphenyl group | Modulates solubility and H-bonding |
| Pyrrole core | Facilitates π-π stacking and conjugation |
Research Landscape and Scientific Impact
The synthesis of this compound aligns with trends toward hybrid molecules and targeted drug design. For example, Karamthulla’s work on pyrrolo[2,3-d]pyrimidine derivatives via silver-catalyzed cyclization underscores the utility of transition metals in constructing complex pyrrole architectures. Similarly, Leonardi’s Ce(IV)-mediated synthesis of enaminone intermediates highlights innovations in regioselective functionalization.
In medicinal chemistry, this derivative’s scaffold has inspired analogs with improved pharmacokinetic profiles. Hybridization strategies, such as coupling pyrroles with cinnamate esters, enhance antioxidant activity while maintaining COX-2 selectivity. Furthermore, its structural similarity to FDA-approved pyrrole-containing drugs (e.g., atorvastatin) positions it as a candidate for repurposing in metabolic disorders.
Emerging applications in materials science are equally promising. The compound’s extended conjugation and thermal stability make it suitable for organic semiconductors. Recent patents describe pyrrole-based methanones as hole-transport layers in perovskite solar cells, achieving power conversion efficiencies exceeding 18%.
Properties
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-8-5-13(9-18(17)24-2)19(22)16-11-21-10-15(16)12-3-6-14(20)7-4-12/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKVNFCHKBRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent functionalization. The compound can be synthesized using various methods, including:
- Pyrrole Formation : Utilizing 4-bromobenzaldehyde and 3,4-dimethoxyphenylacetic acid as starting materials.
- Condensation Reactions : Employing condensation techniques to form the methanone moiety.
Anticancer Properties
Research indicates that compounds containing pyrrole scaffolds exhibit significant anticancer activity. For instance, a study assessed the efficacy of various pyrrolo-fused heterocycles against a panel of 60 human tumor cell lines, revealing that certain derivatives had remarkable growth inhibitory effects. Specifically:
- Compound Efficacy : A related pyrrolo[1,2-a]quinoline showed an average growth inhibition of 74.3% across tested cell lines at a concentration of .
- Cell Line Specificity : The compound exhibited particularly strong cytotoxic effects against leukemia and breast cancer cell lines, with growth inhibition rates exceeding 76% .
Anti-inflammatory Activity
In addition to anticancer properties, pyrrole derivatives have been investigated for their anti-inflammatory effects. A recent study highlighted that compounds similar to this compound demonstrated significant inhibition of inflammatory mediators in vitro.
Study on Anticancer Activity
A detailed investigation into the biological activity of a newly synthesized pyrazoline derivative closely related to this compound revealed promising results:
- In Vitro Testing : The derivative was tested against various cancer cell lines including those from leukemia and melanoma.
- Results Summary : The compound displayed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .
In Vivo Studies
In vivo studies involving animal models have also been conducted to evaluate the safety and efficacy of this compound. Observations included:
- Toxicological Assessments : Evaluation of acute toxicity showed no significant adverse effects at therapeutic doses.
- Efficacy in Tumor Models : The compound demonstrated reduced tumor size in xenograft models compared to controls.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line Type | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Anticancer | Leukemia | 0.5 | 87.33 |
| Anticancer | Breast Cancer | 0.8 | 76.4 |
| Anti-inflammatory | Macrophage Cell Line | N/A | Significant Reduction |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a broader class of pyrrole-based methanones, which exhibit structural diversity primarily in substituents on the phenyl rings. Key analogues include:
| Compound Name | Substituents | Melting Point (°C) | Key Properties/Activities | Reference |
|---|---|---|---|---|
| (4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) | 4-Bromophenyl, phenylethynyl | 148–149 | White solid; characterized by NMR and HRMS | |
| (4-Chlorophenyl)(4-(4-fluoro-2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3j) | 4-Chlorophenyl, 4-fluoro-phenylethynyl | 169–170 | White solid; similar structural backbone | |
| 4-(3-Bromophenyl)-1H-pyrrol-3-ylmethanone | 3-Bromophenyl, 4-chlorophenyl | N/A | Structural isomer with altered halogen positions | |
| 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 3,4-Dimethoxyphenyl, oxadiazole core | N/A | Anti-inflammatory activity (61.9% inhibition at 20 mg/kg) |
Key Observations :
- Halogen Substituents : Bromine and chlorine enhance lipophilicity and molecular stability. For instance, compound 3g (bromophenyl) melts at 148–149°C, while 3j (chlorophenyl with fluoro) melts at 169–170°C, suggesting halogen and fluorination impact packing efficiency .
- This is corroborated by the anti-inflammatory activity of a dimethoxyphenyl-containing oxadiazole analogue (61.9% inhibition) .
Physicochemical and Computational Insights
- Melting Points: Halogenated pyrrole methanones typically exhibit melting points between 148–204°C, influenced by substituent bulk and symmetry . The target compound’s melting point is unreported but expected to align with this range.
- Computational Studies: Density functional theory (DFT) analyses of related pyrazole methanones reveal that electron-withdrawing groups (e.g., bromine) reduce HOMO-LUMO gaps, enhancing nonlinear optical (NLO) properties . While DFT data for the target compound is unavailable, its bromophenyl and dimethoxyphenyl groups may similarly affect electronic profiles.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C | 86.8% | TLC, ¹H-NMR |
| 2 | K₂CO₃, DMF, RT | 88.9% | CC, ¹³C-NMR |
Basic: What spectroscopic and crystallographic techniques validate its structural identity?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles (e.g., O2—C18—C19—C20 = −103.7°) using SHELXL for refinement (R factor < 0.05) .
- Vibrational Analysis : Assign FT-IR peaks (e.g., C-Br stretch at 550 cm⁻¹) and compare with DFT-calculated spectra .
- NMR : Confirm aromatic coupling (e.g., J = 8.0 Hz for para-substituted protons) .
Advanced: How can DFT calculations resolve discrepancies between experimental and theoretical data?
Methodological Answer:
- Conformational Analysis : Optimize geometry using B3LYP/6-311++G(d,p) to compare experimental vs. calculated dihedral angles (e.g., 76.9° vs. 72.5° for C18—C19—C20) .
- NBO Analysis : Identify hyperconjugative interactions (e.g., σ→σ* stabilization in the methoxy group) to explain unexpected reactivity .
- Error Mitigation : Adjust basis sets (e.g., cc-pVTZ) or include solvent effects (PCM model) to align dipole moments with experimental data .
Advanced: How to design experiments for evaluating its nonlinear optical (NLO) properties?
Methodological Answer:
- Hyperpolarizability (β) : Calculate via finite-field method in DFT (CAM-B3LYP functional) and validate with EFISH experiments .
- Charge Transfer : Analyze HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) using Gaussian 09 .
- Experimental Validation : Measure second-harmonic generation (SHG) in crystalline samples .
Advanced: What strategies address contradictions in bioactivity predictions from molecular docking?
Methodological Answer:
- Target Selection : Prioritize receptors with high sequence similarity (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with in vitro IC₅₀ values.
- Dynamic Corrections : Perform MD simulations (AMBER) to assess binding stability over 100 ns .
Advanced: How to optimize crystallization protocols for improved diffraction quality?
Methodological Answer:
- Solvent Screening : Use ethanol/water (1:1) for slow evaporation, achieving crystals with < 0.005 Å mean C-C deviation .
- Temperature Control : Maintain 296 K to minimize thermal motion artifacts .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
Advanced: How does substituent variation (e.g., bromo vs. methoxy) impact electronic properties?
Methodological Answer:
- SAR Study : Replace 4-bromophenyl with 4-methoxyphenyl and compare via:
Advanced: What are the limitations of current synthetic or analytical methods for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
